4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
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Overview
Description
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring, an amide group, and a methoxybenzoyl moiety.
Preparation Methods
The synthesis of 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the ethyl and methyl groups. The methoxybenzoyl group is then attached through an amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, where the methoxy group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit tyrosine kinases involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide involves the inhibition of several tyrosine kinases, including MET, AXL, and FGFR. These kinases play crucial roles in signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound disrupts these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis. The molecular targets and pathways involved are critical for its potential therapeutic effects.
Comparison with Similar Compounds
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide can be compared with other similar compounds, such as:
Ethyl 2-[(4-methoxybenzoyl)amino]acetate: This compound shares the methoxybenzoyl group but differs in the rest of the structure.
Methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate: Similar in structure but with a methyl ester group instead of the carboxamide.
4-ethyl-2-methoxyphenol: Contains the ethyl and methoxy groups but lacks the thiophene ring and amide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-12-9(2)22-16(13(12)14(17)19)18-15(20)10-5-7-11(21-3)8-6-10/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPDNASPPKALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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